molecular formula C10H10N2O2S B1427420 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid CAS No. 769098-64-8

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

Cat. No. B1427420
M. Wt: 222.27 g/mol
InChI Key: XJZXMOLEYHSGIZ-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid, commonly known as DTBA, is an important compound in the field of medicinal chemistry. It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol was heated under reflux for 2 hours to give a related compound .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are largely influenced by the substituents on the thiazole ring . The reactions are monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study conducted by Barchańska et al. (2019) on nitisinone, a compound related to the chemical structure of interest, utilized LC-MS/MS to explore its stability and degradation pathways. This research highlights the chemical's potential in medical applications, shedding light on its degradation products which could be critical for understanding its environmental impact and safety profile in pharmacological contexts Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.

Antioxidant and Anti-inflammatory Agents

Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives, including structures similar to 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid, to evaluate their antioxidant and anti-inflammatory properties. This indicates the chemical's relevance in developing new therapeutic agents Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020.

Advanced Oxidation Processes

Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, a study relevant to understanding how similar compounds, including 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid, might be treated or degrade in environmental settings, thereby influencing the design of pharmaceuticals with reduced environmental impact Qutob, Hussein, Alamry, & Rafatullah, 2022.

Regulatory Effects on Gut Functions

A study by Mao et al. (2019) on benzoic acid and its derivatives, including amino derivatives, explored their effects on gut functions. This research provides insights into how structurally related compounds could influence health beyond their primary pharmacological targets Mao, Yang, Chen, Yu, & He, 2019.

Medicinal Chemistry of Benzothiazole Derivatives

Bhat and Belagali (2020) provided a comprehensive review of benzothiazole derivatives, emphasizing their significant biological activities and potential in medicinal chemistry. This highlights the broader context of research into compounds like 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid and their utility in developing new drugs Bhat & Belagali, 2020.

properties

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZXMOLEYHSGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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